[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid
CAS No.: 1033600-07-5
Cat. No.: VC8040505
Molecular Formula: C13H14F2N2O3
Molecular Weight: 284.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1033600-07-5 |
|---|---|
| Molecular Formula | C13H14F2N2O3 |
| Molecular Weight | 284.26 g/mol |
| IUPAC Name | 2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid |
| Standard InChI | InChI=1S/C13H14F2N2O3/c14-9-3-1-2-8(12(9)15)7-17-5-4-16-13(20)10(17)6-11(18)19/h1-3,10H,4-7H2,(H,16,20)(H,18,19) |
| Standard InChI Key | WPKVALCKNGRKBE-UHFFFAOYSA-N |
| SMILES | C1CN(C(C(=O)N1)CC(=O)O)CC2=C(C(=CC=C2)F)F |
| Canonical SMILES | C1CN(C(C(=O)N1)CC(=O)O)CC2=C(C(=CC=C2)F)F |
Introduction
[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often used in pharmaceutical research due to their diverse biological activities, including potential applications in drug development. Despite the lack of specific literature on this compound, its structure suggests it could be involved in various biochemical processes, given the presence of a piperazine ring and fluorinated benzyl group.
Synthesis and Preparation
The synthesis of [1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid likely involves a multi-step process similar to other piperazine derivatives. This may include the reaction of a difluorobenzyl halide with a piperazine derivative followed by oxidation and acylation steps to introduce the acetic acid moiety.
Biological Activity
While specific biological activity data for [1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid is not available, compounds with similar structures have shown potential in various therapeutic areas. For example, fluorophenyl derivatives of piperazines have demonstrated antiviral and antibacterial properties .
Research Applications
This compound could be used in research related to drug discovery, particularly in areas where piperazine derivatives have shown promise, such as antiviral or anticancer studies. Its fluorinated benzyl group may contribute to unique interactions with biological targets.
Data Table: Comparison with Similar Compounds
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